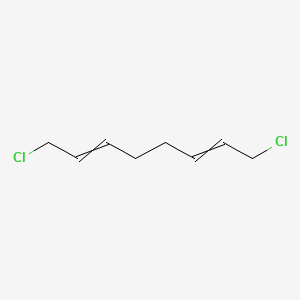
1,8-Dichloroocta-2,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dichloroocta-2,6-diene is an organic compound with the molecular formula C8H12Cl2. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for resonance stabilization. The compound is characterized by the presence of two chlorine atoms attached to the terminal carbon atoms of the diene system. This structure imparts unique chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
1,8-Dichloroocta-2,6-diene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 1,8-dichlorooctane. This reaction typically requires a strong base, such as potassium tert-butoxide, and is carried out under anhydrous conditions to prevent side reactions. The reaction proceeds via an elimination mechanism, resulting in the formation of the conjugated diene.
Another method involves the allylic chlorination of octa-2,6-diene using N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide. This reaction selectively introduces chlorine atoms at the allylic positions, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves the large-scale chlorination of octa-2,6-diene. This process is typically carried out in a continuous flow reactor, where octa-2,6-diene is reacted with chlorine gas in the presence of a catalyst, such as iron(III) chloride. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and selectivity.
化学反応の分析
Types of Reactions
1,8-Dichloroocta-2,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Addition Reactions: The double bonds in the diene can participate in addition reactions with electrophiles, such as hydrogen halides, to form dihaloalkanes.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using nucleophiles such as hydroxide or alkoxide ions.
Addition Reactions: Conducted in the presence of strong acids like hydrochloric acid or sulfuric acid, often at low temperatures to control the reaction rate.
Oxidation Reactions: Performed using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate, under controlled conditions to prevent over-oxidation.
Major Products Formed
Substitution Reactions: Formation of alcohols or ethers.
Addition Reactions: Formation of dihaloalkanes.
Oxidation Reactions: Formation of epoxides or diols.
科学的研究の応用
1,8-Dichloroocta-2,6-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its conjugated diene system makes it a valuable intermediate in Diels-Alder reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Employed in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 1,8-dichloroocta-2,6-diene is primarily based on its ability to undergo various chemical reactions due to its conjugated diene system and the presence of reactive chlorine atoms. The compound can participate in electrophilic addition reactions, where the double bonds react with electrophiles to form new chemical bonds. Additionally, the chlorine atoms can be substituted by nucleophiles, leading to the formation of new functional groups.
類似化合物との比較
1,8-Dichloroocta-2,6-diene can be compared with other similar compounds, such as:
1,3-Butadiene: A simple conjugated diene with two double bonds. Unlike this compound, it lacks chlorine atoms and has different reactivity.
Chloroprene (2-chloro-1,3-butadiene): A chlorinated diene used in the production of synthetic rubber. It has a similar structure but differs in the position of the chlorine atom.
Isoprene (2-methyl-1,3-butadiene): Another conjugated diene used in the synthesis of natural rubber. It has a methyl group instead of chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern and the presence of chlorine atoms, which impart distinct chemical properties and reactivity compared to other dienes.
特性
CAS番号 |
84117-76-0 |
|---|---|
分子式 |
C8H12Cl2 |
分子量 |
179.08 g/mol |
IUPAC名 |
1,8-dichloroocta-2,6-diene |
InChI |
InChI=1S/C8H12Cl2/c9-7-5-3-1-2-4-6-8-10/h3-6H,1-2,7-8H2 |
InChIキー |
PMNIHLKPNFZGHY-UHFFFAOYSA-N |
正規SMILES |
C(CC=CCCl)C=CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


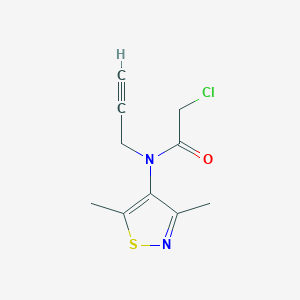
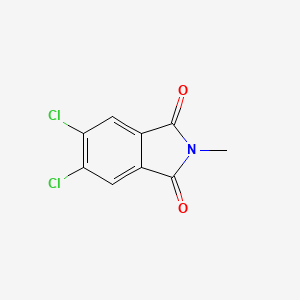
![2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide](/img/structure/B14406178.png)
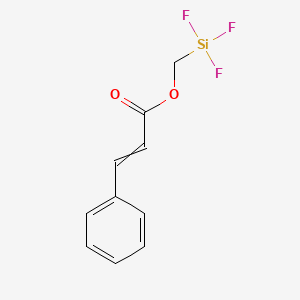
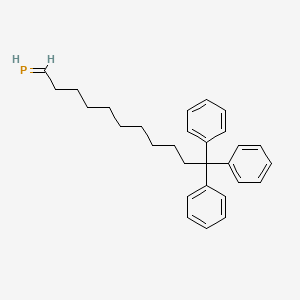
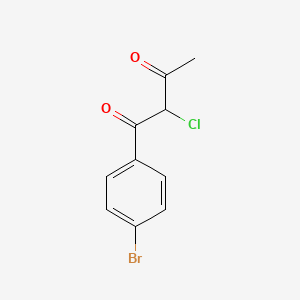
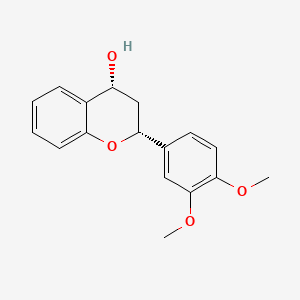
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide](/img/structure/B14406198.png)
![[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene](/img/structure/B14406200.png)
![benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14406208.png)
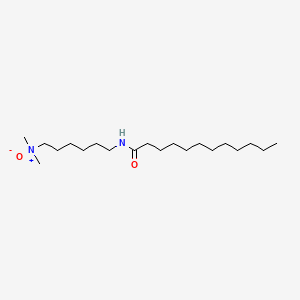
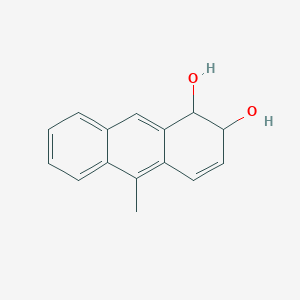
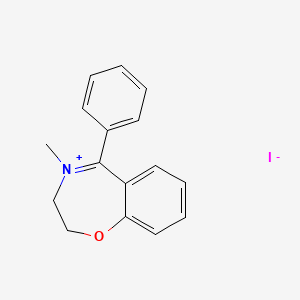
![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea](/img/structure/B14406241.png)
